molecular formula C13H20N4 B1457908 4-Benzyl-1,4-diazepane-1-carboximidamide CAS No. 1410821-12-3

4-Benzyl-1,4-diazepane-1-carboximidamide

Cat. No. B1457908
M. Wt: 232.32 g/mol
InChI Key: MEJIWJKUZRWOQX-UHFFFAOYSA-N
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Description

4-Benzyl-1,4-diazepane-1-carboximidamide (4-BDC) is a chemical compound belonging to the class of diazepane compounds, which are cyclic compounds containing two nitrogen atoms. 4-BDC is of particular interest due to its wide range of applications in chemical synthesis, scientific research, and drug development.

Scientific research applications

Synthesis and Chemical Properties

A variety of synthetic strategies have been developed to access 1,4-diazepane derivatives, including microwave-assisted synthesis for efficient and rapid production (Wlodarczyk et al., 2007). These methods enable the synthesis of structurally diverse diazepanes with potential applications in medicinal chemistry and material science. The study by Dzedulionytė et al. (2022) introduced a general approach towards synthesizing N-heterocycle-fused tetrahydro-1,4-diazepinones, demonstrating the versatility of 1,4-diazepanes as scaffolds for generating complex heterocyclic systems (Dzedulionytė et al., 2022).

Medicinal Chemistry and Drug Design

1,4-Diazepane derivatives exhibit a wide range of biological activities, making them valuable scaffolds in drug discovery. For example, the chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands highlights their potential in designing compounds with high σ1 affinity, which could be beneficial for developing new therapeutic agents (Fanter et al., 2017). Additionally, 1-benzyl-1,4-diazepane has been investigated for its role as an efflux pump inhibitor (EPI) in Escherichia coli, suggesting its utility in combating antibiotic resistance (Casalone et al., 2020).

Material Science and Catalysis

The versatility of 1,4-diazepane derivatives extends beyond medicinal chemistry into material science and catalysis. The study by Sankaralingam and Palaniandavar (2014) on manganese(III) complexes of bisphenolate ligands, including 1,4-diazepane derivatives, for olefin epoxidation showcases the potential of these compounds in catalysis (Sankaralingam & Palaniandavar, 2014).

Structural and Mechanistic Studies

The structural and mechanistic studies of 1,4-diazepane derivatives provide insights into their chemical behavior and interactions. For instance, the synthesis and structural studies of 3,5-dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones compared with 1,3-dihydro-2H-benzo[b][1,4]diazepin-2-ones highlight the conformational preferences and chemical shifts, contributing to a better understanding of their properties and applications (Núñez Alonso et al., 2020).

properties

IUPAC Name

4-benzyl-1,4-diazepane-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4/c14-13(15)17-8-4-7-16(9-10-17)11-12-5-2-1-3-6-12/h1-3,5-6H,4,7-11H2,(H3,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJIWJKUZRWOQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=N)N)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyl-1,4-diazepane-1-carboximidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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